Eslicarbazepina
Descripción general
Descripción
La eslicarbazepina es un medicamento anticonvulsivo utilizado principalmente para tratar las convulsiones de inicio parcial en pacientes con epilepsia. Es un profármaco que se convierte rápidamente en su metabolito activo, this compound, en el cuerpo. La this compound funciona inhibiendo los canales de sodio dependientes de voltaje, estabilizando así las membranas neuronales y previniendo la activación neuronal repetitiva .
Aplicaciones Científicas De Investigación
La eslicarbazepina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar el metabolismo de los medicamentos anticonvulsivos.
Biología: La investigación sobre this compound ayuda a comprender los mecanismos de excitabilidad e inhibición neuronal.
Medicina: La this compound se estudia ampliamente por su eficacia y seguridad en el tratamiento de la epilepsia y otros trastornos convulsivos.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos anticonvulsivos .
Mecanismo De Acción
La eslicarbazepina ejerce sus efectos inhibiendo los canales de sodio dependientes de voltaje. Esta inhibición estabiliza el estado inactivo de los canales de sodio, evitando su retorno al estado activado. Esta acción reduce la probabilidad de activación neuronal repetitiva, que es una característica de la actividad convulsiva. Los objetivos moleculares y las vías exactas involucradas incluyen los canales de sodio dependientes de voltaje en las neuronas .
Compuestos Similares:
- Carbamazepina
- Oxcarbazepina
- Levetiracetam
Comparación:
- Carbamazepina: Al igual que la this compound, la carbamazepina inhibe los canales de sodio dependientes de voltaje. La this compound tiene una mayor selectividad para el estado inactivo de los canales de sodio, lo que puede resultar en menos efectos secundarios .
- Oxcarbazepina: La this compound es un metabolito de la oxcarbazepina. Ambos compuestos comparten mecanismos de acción similares, pero se cree que la this compound es más efectiva y menos tóxica .
- Levetiracetam: A diferencia de la this compound, el levetiracetam se une a la proteína de la vesícula sináptica SV2A, que modula la liberación de neurotransmisores. Esta diferencia en el mecanismo de acción hace que el levetiracetam sea adecuado para diferentes tipos de convulsiones .
La this compound destaca por su mayor selectividad para los canales de sodio inactivos y su favorable perfil de seguridad en comparación con los anticonvulsivos más antiguos .
Análisis Bioquímico
Biochemical Properties
Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state during which seizure activity can occur .
Cellular Effects
Eslicarbazepine can cause neurological adverse effects including dizziness, fatigue, somnolence, impairment of motor and cognitive functions, and visual changes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This action reduces the activity of rapidly firing neurons .
Temporal Effects in Laboratory Settings
The antiepileptic efficacy of eslicarbazepine as adjunctive therapy or as monotherapy was maintained during longer-term extension studies, with each extension study period being up to 2 years . It is generally well tolerated, with most adverse events being of mild or moderate intensity .
Dosage Effects in Animal Models
In animal models, eslicarbazepine is effective against seizures induced by proconvulsant agents such as metrazole, bicucul-line, 4-aminopyridine, and picrotoxin . In these models, eslicarbazepine was equipotential to carbamazepine and more potent than oxcarbazepine .
Metabolic Pathways
Eslicarbazepine acetate is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine, via hydrolytic first-pass metabolism . Eslicarbazepine corresponds to about 92% of systemic exposure .
Transport and Distribution
Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body . This conversion primarily occurs in the liver, although some metabolism also occurs in the intestine .
Subcellular Localization
Given its mechanism of action, it is likely that eslicarbazepine interacts with voltage-gated sodium channels, which are typically located in the cell membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de acetato de eslicarbazepina implica la acetilación de this compound. El proceso generalmente incluye los siguientes pasos:
Trituración de Ingredientes Activos: El ingrediente activo, el acetato de this compound, se tritura hasta obtener un polvo fino.
Mezcla de Materiales Granuladores: El acetato de this compound triturado se mezcla con materiales granuladores como croscarmelosa sódica y povidona.
Granulación: La mezcla se granula para formar gránulos uniformes.
Secado: Los gránulos se secan para eliminar la humedad.
Adición de Materiales Auxiliares: Se añaden materiales auxiliares adicionales, como el estearato de magnesio, a los gránulos secos.
Tableteado: La mezcla final se comprime en tabletas.
Métodos de Producción Industrial: En entornos industriales, la producción de tabletas de acetato de this compound implica pasos similares pero a mayor escala. El proceso incluye el uso de mezcladores de alta capacidad, granuladores y prensas de tabletas para garantizar la uniformidad y la coherencia en el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La eslicarbazepina sufre varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El acetato de this compound se hidroliza rápidamente a this compound en el hígado.
Conjugación: La this compound se metaboliza aún más por conjugación con ácido glucurónico.
Reactivos y Condiciones Comunes:
Hidrólisis: Esta reacción ocurre en presencia de esterasas en el hígado.
Conjugación: Esta reacción involucra la enzima UDP-glucuronosiltransferasa.
Productos Principales:
- El producto principal de la hidrólisis es la this compound.
- El producto principal de la conjugación es el glucurónido de this compound .
Comparación Con Compuestos Similares
- Carbamazepine
- Oxcarbazepine
- Levetiracetam
Comparison:
- Carbamazepine: Like eslicarbazepine, carbamazepine inhibits voltage-gated sodium channels. eslicarbazepine has a higher selectivity for the inactivated state of the sodium channels, which may result in fewer side effects .
- Oxcarbazepine: Eslicarbazepine is a metabolite of oxcarbazepine. Both compounds share similar mechanisms of action, but eslicarbazepine is thought to be more effective and less toxic .
- Levetiracetam: Unlike eslicarbazepine, levetiracetam binds to the synaptic vesicle protein SV2A, which modulates neurotransmitter release. This difference in mechanism of action makes levetiracetam suitable for different types of seizures .
Eslicarbazepine stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .
Propiedades
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104746-04-5 | |
Record name | Eslicarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eslicarbazepine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESLICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?
A1: Eslicarbazepine acetate (ESL) is a prodrug rapidly hydrolyzed to eslicarbazepine, its major active form. Both ESL and eslicarbazepine exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]
Q2: Does eslicarbazepine affect other ion channels besides VGSCs?
A2: Yes, in addition to its effects on VGSCs, eslicarbazepine has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []
Q3: Does eslicarbazepine demonstrate selectivity for specific states of the VGSC?
A3: Research suggests that ESL and eslicarbazepine interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]
Q4: How does eslicarbazepine's mechanism differ from older generation dibenzazepines like carbamazepine?
A4: While both eslicarbazepine and carbamazepine target VGSCs, eslicarbazepine demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for eslicarbazepine. []
Q5: What is the chemical structure of eslicarbazepine acetate?
A5: Eslicarbazepine acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]
Q6: How is eslicarbazepine acetate metabolized in the body?
A6: Following oral administration, eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis to eslicarbazepine, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] Eslicarbazepine is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []
Q7: What is the primary route of elimination for eslicarbazepine and its metabolites?
A7: Eslicarbazepine and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of eslicarbazepine is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]
Q8: Does eslicarbazepine acetate exhibit any clinically significant drug interactions?
A8: Yes, co-administration of eslicarbazepine acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce eslicarbazepine clearance, potentially requiring dosage adjustments. [] Conversely, eslicarbazepine acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []
Q9: How does co-administration of carbamazepine affect eslicarbazepine exposure?
A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases eslicarbazepine clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []
Q10: What is the clinical efficacy of eslicarbazepine acetate in treating epilepsy?
A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]
Q11: Have there been studies investigating the efficacy of eslicarbazepine acetate in specific patient populations, such as those with newly diagnosed epilepsy?
A11: Yes, a prospective, multicenter study investigated eslicarbazepine acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found eslicarbazepine monotherapy to be effective and safe in this population. []
Q12: What is the general safety and tolerability profile of eslicarbazepine acetate?
A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]
Q13: Is there a risk of hyponatremia associated with eslicarbazepine acetate use?
A13: While eslicarbazepine acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []
Q14: What formulations of eslicarbazepine acetate are currently available?
A14: Eslicarbazepine acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []
Q15: Can eslicarbazepine acetate tablets be crushed for administration?
A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect eslicarbazepine bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []
Q16: Are there any ongoing research efforts investigating potential alternative applications for eslicarbazepine acetate?
A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.